![molecular formula C10H10ClFN2O3 B2747585 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460754-75-8](/img/structure/B2747585.png)

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

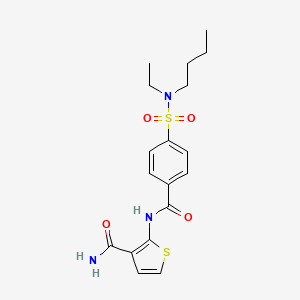

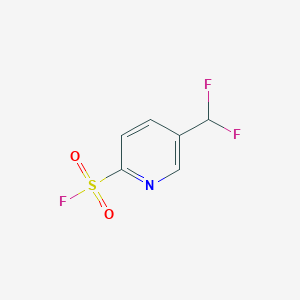

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H10ClFN2O3 . It has an average mass of 260.649 Da and a monoisotopic mass of 260.036407 Da . The imidazopyridine moiety in its structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6 (10 (14)15)2-8 (11)9 (13)12-7;/h2-4H,5H2,1H3, (H,14,15);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While the specific chemical reactions involving 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride are not detailed in the literature, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications

Fluorescence Studies and Applications

- Enhanced Fluorescence Intensity : Research has shown that derivatives of imidazo[1,2-a]pyridines, like 3-hydroxymethyl imidazo[1,2-a]pyridines, demonstrate enhanced fluorescence intensity due to the hydroxymethyl group acting as an enhancer. These compounds emit light in organic solvents and show potential for application as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Synthesis Methodologies

- One-Pot Synthesis : A one-pot synthesis approach for functionalized imidazo[1,2-a]pyridines has been developed, demonstrating an efficient method for generating these compounds with potential application in various chemical and pharmaceutical research areas (Changunda et al., 2020).

- Regioselective Fluorination : The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor as the fluorinating reagent, highlighting a method for introducing fluorine atoms into specific positions on the imidazo[1,2-a]pyridine ring (Liu et al., 2015).

Antibacterial Activities

- Potential Antibacterial Agents : Pyridonecarboxylic acids and their derivatives, which include structural motifs similar to the specified compound, have been synthesized and evaluated for their antibacterial activity. Certain derivatives have shown to be more active than established antibacterial drugs, indicating their potential use in developing new antibacterial agents (Egawa et al., 1984).

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that future research will continue to explore the potential applications of compounds with this structure, including 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.

properties

IUPAC Name |

8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6(10(14)15)2-8(11)9(13)12-7;/h2-4H,5H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFGAMXRRTWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)

![3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2747507.png)

![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)

![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)